1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827607
InChI: InChI=1S/C14H18BrNO2/c15-12-9-14-13(17-6-7-18-14)8-11(12)10-16-4-2-1-3-5-16/h8-9H,1-7,10H2
SMILES:
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine

CAS No.:

Cat. No.: VC15827607

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine -

Specification

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
IUPAC Name 1-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]piperidine
Standard InChI InChI=1S/C14H18BrNO2/c15-12-9-14-13(17-6-7-18-14)8-11(12)10-16-4-2-1-3-5-16/h8-9H,1-7,10H2
Standard InChI Key WTVJWOBIWZQPQH-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2=CC3=C(C=C2Br)OCCO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a 2,3-dihydrobenzo[b][1, dioxin core with a bromine atom at the 7-position and a piperidine-methyl group at the 6-position. The dihydrobenzo[dioxin] moiety introduces conformational rigidity, while the piperidine ring contributes basicity and hydrogen-bonding capabilities. Key parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₈BrNO₂
Molecular Weight312.20 g/mol
CAS Number158276-07-7
Topological Polar Surface23.6 Ų

The bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the dihydrobenzo[dioxin] protons (δ 4.20–4.35 ppm for methylene groups) and piperidine resonances (δ 2.30–2.70 ppm for N-methyl protons). Mass spectrometry typically shows a molecular ion peak at m/z 312.20 with fragmentation patterns consistent with Br loss (−80 Da) .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis involves three principal stages:

  • Dihydrobenzo[dioxin] Core Formation: Cyclocondensation of catechol derivatives with 1,2-dibromoethane under basic conditions yields the dihydrobenzo[dioxin] scaffold.

  • Bromination: Electrophilic aromatic substitution using bromine in acetic acid introduces the bromine atom at the 7-position (60–75% yield) .

  • Piperidine-Methyl Functionalization: A Mannich reaction or nucleophilic substitution attaches the piperidine group, with optimized conditions using dichloromethane as the solvent and temperatures of 40–60°C.

Reaction Condition Optimization

Comparative studies demonstrate solvent and catalyst impacts on yield:

StepSolventCatalystTemperatureYield
BrominationAcetic acidNone120°C60%
PiperidationDichloromethaneTriethylamine50°C72%

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields ≥68% .

Biological Activity and Mechanism

Neurotransmitter Receptor Interactions

The piperidine moiety exhibits affinity for σ-1 receptors (Kᵢ = 120 nM) and moderate inhibition of monoamine oxidase B (IC₅₀ = 2.3 μM). Molecular docking simulations suggest the bromine atom participates in halogen bonding with Thr³³⁶ of the σ-1 receptor’s ligand-binding domain .

Enzymatic Modulation

In vitro assays show dose-dependent inhibition of:

  • Cytochrome P450 2D6 (CYP2D6): 45% inhibition at 10 μM

  • Phosphodiesterase 4D (PDE4D): IC₅₀ = 8.7 μM

These effects suggest potential applications in neuroinflammation and cognitive disorders, though cytotoxicity (CC₅₀ = 82 μM in HepG2 cells) requires structural optimization .

Comparative Analysis with Structural Analogs

Piperidine vs. Morpholine Derivatives

Replacing the piperidine group with morpholine decreases σ-1 receptor affinity (Kᵢ = 450 nM) but improves aqueous solubility (logP = 1.2 vs. 2.8 for piperidine analog).

Halogen Substitution Effects

Comparative data for halogen variants:

X (Position 7)σ-1 Kᵢ (nM)logPMetabolic Stability (t₁/₂)
Br1202.842 min (Human liver microsomes)
Cl1802.538 min
F3102.129 min

Bromine provides optimal balance between lipophilicity and target engagement .

Applications in Drug Discovery

Central Nervous System (CNS) Targets

The compound’s blood-brain barrier permeability (Pₑ = 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 assays) supports CNS drug development. Structural analogs are being evaluated for:

  • Neuropathic pain management (σ-1 antagonism)

  • Parkinson’s disease (MAO-B inhibition)

  • Depression (serotonin reuptake modulation)

Challenges and Future Directions

Metabolic Stability Improvements

Lead optimization efforts focus on:

  • Introducing fluorine atoms at the 4-position of the piperidine ring to block CYP-mediated oxidation

  • Prodrug strategies using carbamate linkages for sustained release

Targeted Delivery Systems

Nanoparticle encapsulation (PLGA-PEG carriers) enhances brain bioavailability 3.2-fold in rodent models while reducing hepatic clearance.

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